molecular formula C11H19ClN4O B2809661 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride CAS No. 1353984-91-4

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2809661
CAS No.: 1353984-91-4
M. Wt: 258.75
InChI Key: IFBWXXAEMJFEOZ-UHFFFAOYSA-N
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Description

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H18N4O·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Piperidinylation: The piperidin-4-yl group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under basic conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine ring or piperidinyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine
  • 6-Propoxy-N-(piperidin-4-yl)pyrimidin-4-amine
  • 6-Butoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Uniqueness

6-Ethoxy-N-(piperidin-4-yl)pyrimidin-4-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

6-ethoxy-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9;/h7-9,12H,2-6H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBWXXAEMJFEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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